2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide, commonly referred to as 6,7-ADTN hydrobromide, is a synthetic compound classified as a dopaminergic agonist. It is a structural analogue of dopamine, a neurotransmitter crucial for various neurological and physiological functions. 6,7-ADTN hydrobromide exhibits a strong affinity for dopamine receptors, particularly the D2-like receptors, mimicking the effects of dopamine in the brain. [ [], [], [] ]
This compound has served as a valuable pharmacological tool in scientific research, particularly in studying dopamine-related pathways, receptor function, and potential therapeutic targets for neurological and neuropsychiatric disorders. [ [], [], [] ]
6,7-ADTN hydrobromide is classified as a dopamine agonist, which means it activates dopamine receptors in the brain. It is often utilized in research to investigate the role of dopamine in various physiological and behavioral processes. The compound is specifically noted for its potential to enhance dopaminergic activity, making it a subject of interest in studies related to neuropharmacology and behavioral science.
The synthesis of 6,7-ADTN hydrobromide typically involves several steps starting from naphthalene derivatives. A notable method includes the following:
For example, one reported synthesis method yields 6,7-ADTN through a series of reactions that modify the naphthalene structure to introduce amino and hydroxyl groups at the appropriate positions .
The molecular structure of 6,7-ADTN hydrobromide can be described as follows:
The stereochemistry of 6,7-ADTN is crucial for its biological activity. The specific orientation of functional groups influences its interaction with dopamine receptors, thereby affecting its agonistic properties.
6,7-ADTN hydrobromide participates in various chemical reactions typical for dopamine agonists:
Research indicates that 6,7-ADTN exhibits a greater affinity for certain receptor subtypes compared to dopamine itself .
The mechanism of action of 6,7-ADTN hydrobromide primarily revolves around its role as a dopamine receptor agonist:
The physical and chemical properties of 6,7-ADTN hydrobromide include:
These properties are essential for understanding how the compound behaves in various experimental conditions.
6,7-ADTN hydrobromide has several scientific applications:
6,7-ADTN hydrobromide (CAS 13575-86-5) is a crystalline salt with the systematic name (±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide. Its molecular formula is C₁₀H₁₄BrNO₂, corresponding to a molecular weight of 260.13 g/mol [2] [3]. The compound is synthesized as a hydrobromide salt to enhance stability and aqueous solubility. It typically presents as a solid with >99% purity, as verified by high-performance liquid chromatography (HPLC) [3] [4]. Key physicochemical properties include:
Table 1: Physicochemical Profile of 6,7-ADTN Hydrobromide
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄BrNO₂ |
| Molecular Weight | 260.13 g/mol |
| Purity | >99% |
| Form | Solid crystalline powder |
| Color | White to off-white |
6,7-ADTN hydrobromide exists as a racemic mixture due to the chiral center at the 2-amino position. The compound's alternate name, (±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide, explicitly denotes the presence of both enantiomers [2]. While detailed crystallographic data (e.g., unit cell parameters or space group) are not publicly available in the searched literature, the tetrahydronaphthalene core adopts a partially saturated bicyclic structure. The dihydroxy groups at positions 6 and 7 are ortho-substituted, enabling chelation and influencing redox behavior. The hydrobromide salt forms via protonation of the primary amine, creating a stable ammonium-bromide ion pair [3] [4].
Standardized chemical identifiers facilitate computational studies and database integration:
C1CC2=CC(=C(C=C2CC1[NH3+])O)O.[Br-] [3] [4]Description: This notation encodes the protonated tetrahydronaphthalene core with ammonium (NH₃⁺) at C2, hydroxyl groups at C6/C7, and bromide counterion. ZGHHIOBQEXZBAG-UHFFFAOYSA-N [3] [4]Description: A hashed version of the International Chemical Identifier (InChI), enabling unique database indexing. (6,7-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)azanium; bromide [4] Solubility
6,7-ADTN hydrobromide exhibits high aqueous solubility (up to 100 mM in water) due to its ionic character [3] [4]. Solubility in organic solvents remains unquantified in the searched literature, though polar aprotic solvents (e.g., dimethyl sulfoxide) are typically suitable for stock solutions.
Stability
The compound requires strict storage protocols to preserve integrity:
Decomposition risks include oxidation of catechol groups and thermal degradation. Stability under experimental conditions (e.g., cell culture media) depends on pH and temperature, though specific data were absent in the reviewed sources.
CAS No.: 4687-94-9
CAS No.: 3002-52-6
CAS No.: